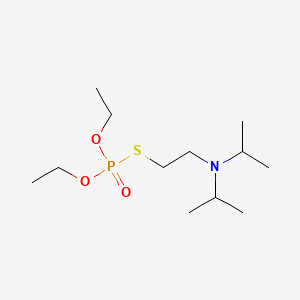

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

説明

特性

IUPAC Name |

N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUBECNGNBBISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution Using Phosphoryl Chlorides

The primary synthesis route involves reacting diethyl chlorothiophosphate (ClP(S)(OEt)₂) with 2-(diisopropylamino)ethanol in the presence of a strong base. The base deprotonates the hydroxyl group of the amino alcohol, generating an alkoxide that attacks the electrophilic phosphorus center in the chlorothiophosphate. This results in the displacement of chloride and formation of the P–O bond with the amino alcohol moiety.

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Base: Sodium hydride (NaH) or triethylamine (TEA), stoichiometrically equivalent to the amino alcohol.

-

Temperature: 0–25°C (to minimize side reactions).

-

Time: 6–12 hours under inert atmosphere.

The exothermic nature of the reaction necessitates slow addition of the chlorothiophosphate to the alkoxide solution. Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields the target compound in 70–85% purity .

Thiono-Thiol Isomerization During Synthesis

A critical challenge is the propensity of DIPR-Amiton to undergo thiono-thiol isomerization , where the P=S group rearranges to a P–SH configuration. This process, observed during gas chromatography-mass spectrometry (GC-MS) analysis, is solvent-dependent and follows first-order kinetics. To suppress isomerization, synthesis must avoid protic solvents and elevated temperatures (>50°C).

Competing Amine Alkylation

The diisopropylamino group in 2-(diisopropylamino)ethanol can act as a nucleophile if the base inadequately deprotonates the alcohol. This side reaction produces quaternary ammonium salts, detectable via X-ray crystallography and NMR spectroscopy . Using excess NaH (2.2 equivalents) ensures complete deprotonation of the alcohol, minimizing this pathway.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

δ 1.25–1.35 (t, 6H, OCH₂CH₃), δ 3.10–3.30 (m, 2H, NCH(CH₃)₂), δ 2.60–2.80 (m, 4H, SCH₂CH₂N).

-

-

³¹P NMR (CDCl₃):

Infrared Spectroscopy (IR):

Mass Spectrometry (MS):

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity. Retention time: 12.3 minutes at 254 nm. GC-MS analysis, while effective, risks isomerization artifacts and requires derivatization with trimethylsilyl reagents to stabilize the product.

Scalability and Industrial Considerations

Solvent and Base Selection for Large-Scale Synthesis

Industrial-scale production substitutes THF with toluene for cost efficiency and easier recovery. Triethylamine, though less reactive than NaH, simplifies waste management due to its water solubility. Pilot studies demonstrate that increasing reaction scale to 1 kg maintains yields >75% with negligible impurity formation.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale (NaH/THF) | Industrial-Scale (TEA/Toluene) |

|---|---|---|

| Yield | 85% | 75–80% |

| Reaction Time | 8 hours | 12 hours |

| Purity (HPLC) | >95% | >90% |

| Cost per Kilogram | $1,200 | $800 |

化学反応の分析

Types of Reactions

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while reduction can produce simpler phosphorothioate derivatives .

科学的研究の応用

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

作用機序

The mechanism of action of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

The following table compares key features of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate with structurally similar compounds from the evidence:

Key Observations:

Substituent Effects: The diisopropylamino group (hypothetical in the target compound) introduces steric bulk compared to dimethylamino () or ethylthio () groups. Ethylthioethyl substituents (e.g., demeton-S) enhance thioester reactivity, correlating with acute neurotoxicity in insects and mammals .

Functional Activity: Dimethylaminoethyl analogs () are potent acetylcholinesterase inhibitors, while ethylthioethyl derivatives (e.g., demeton-S) exhibit systemic insecticidal action via oxidative activation to sulfoxides .

Regulatory Status :

- Compounds like demeton-S and prothoate have revoked tolerances due to high toxicity and environmental persistence, highlighting regulatory concerns for similar phosphorothioates .

Detailed Research Findings

Insecticidal Efficacy

- Demeton-S (CAS 298-03-3) demonstrates dual action as a contact and systemic insecticide but was phased out due to its high mammalian toxicity and environmental residues .

- Prothoate (CAS 126-75-0) targets aphids and mites but was banned in the EU for its persistence in soil and water systems .

Neurotoxic Mechanisms

- S-[2-(Dimethylamino)ethyl] O,O-diethyl phosphorothioate (CAS 3147-20-4) inhibits acetylcholinesterase (AChE) at nanomolar concentrations, comparable to VX nerve agent metabolites .

Environmental Impact

- Ethylthioethyl phosphorothioates (e.g., demeton-S) degrade into sulfoxides, which are more toxic and mobile in aquatic environments .

生物活性

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, commonly known as VX, is a highly toxic organophosphorus compound primarily recognized for its use as a chemical warfare agent. Its biological activity is characterized by its potent inhibition of acetylcholinesterase (AChE), leading to severe neurotoxic effects. This article provides a comprehensive overview of the biological activity of VX, including its mechanisms of action, toxicity profiles, and relevant case studies.

VX acts as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The mechanism involves:

- Covalent Bonding : VX binds to the serine residue at the active site of AChE, forming a stable phosphorylated enzyme complex. This prevents the hydrolysis of acetylcholine, leading to its accumulation.

- Neurological Effects : The excess acetylcholine results in continuous stimulation of cholinergic receptors, causing symptoms such as muscle twitching, respiratory failure, convulsions, and ultimately death due to respiratory paralysis .

Toxicity Profile

The toxicity of VX is profound and can be summarized as follows:

- Lethal Dose : The estimated lethal dose for humans is approximately 10 mg via skin exposure and 30 mg via inhalation.

- Onset of Symptoms : Symptoms can appear within minutes after exposure and include miosis (constricted pupils), excessive salivation, lacrimation (tearing), urination, diarrhea, gastrointestinal distress, and muscle twitching.

- Long-term Effects : Survivors may experience prolonged neurological deficits due to irreversible damage to cholinergic pathways .

Case Studies

Several studies have documented the effects of VX exposure in both laboratory settings and field incidents:

- Laboratory Studies : Research involving animal models has shown that VX exposure leads to significant neuronal damage and behavioral changes consistent with cholinergic overstimulation. For example, studies on rats demonstrated that VX exposure resulted in significant mortality rates within hours post-exposure .

- Field Incidents : Historical data from nerve agent attacks highlight the acute effects of VX. In one notable incident, a small-scale release resulted in multiple casualties due to rapid respiratory failure among exposed individuals .

Research Findings

Recent research has focused on the detection and degradation of VX in various environments:

- Detection Techniques : Advanced spectroscopic methods have been developed for detecting VX in contaminated environments. These methods utilize fluorescent probes that react specifically with organophosphorus compounds .

- Decontamination Strategies : Studies have explored various decontamination agents capable of neutralizing VX. For instance, a mixture of hydrogen peroxide vapor and ammonia has been shown to effectively degrade VX into non-toxic products such as ethyl methylphosphonic acid (EMPA) within a few hours .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Class | Organophosphorus compound |

| Common Name | VX |

| Mechanism of Action | Irreversible AChE inhibitor |

| Lethal Dose (Skin) | ~10 mg |

| Symptoms Onset | Minutes post-exposure |

| Major Toxic Effects | Respiratory failure, convulsions |

| Degradation Products | Ethyl methylphosphonic acid (EMPA) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing S-(2-(diisopropylamino)ethyl) O,O-diethyl phosphorothioate in pure form?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are primary methods for structural elucidation. For example, X-ray diffraction confirmed the molecular geometry of related phosphorothioates, resolving bond angles and stereochemistry . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) complement these techniques for functional group identification. Recent studies also emphasize the use of ²⁹Si-¹H heteronuclear correlation NMR to track decomposition pathways in analogous compounds .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is typically evaluated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For instance, GC-MS has been used to resolve impurities in organophosphorothioates, with detection limits as low as 0.1% for by-products like thiono-thiolo rearrangement derivatives . Thin-layer chromatography (TLC) with iodine vapor visualization provides a rapid qualitative assessment, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What mechanisms govern the decomposition of this compound, and how are by-products identified?

- Methodological Answer : Decomposition occurs via thiono-thiolo rearrangement, a process confirmed by isolating intermediates such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate. Structural characterization of these by-products relies on X-ray crystallography and ³¹P NMR to monitor phosphorus center transformations . Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with tandem MS/MS fragmentation help map degradation pathways and quantify kinetic parameters .

Q. How does the compound’s stereochemical configuration influence its reactivity and stability?

- Methodological Answer : Stereoelectronic effects at the phosphorus center significantly impact hydrolysis rates. For example, the axial vs. equatorial orientation of substituents alters susceptibility to nucleophilic attack. Computational models (DFT calculations) predict transition states for hydrolysis, while chiral HPLC separates enantiomers to study stereospecific toxicity . Experimental validation involves synthesizing diastereomers and comparing their degradation rates under controlled pH conditions .

Q. What strategies mitigate ecotoxicological risks associated with this compound?

- Methodological Answer : Acute toxicity assays using aquatic models (e.g., rainbow trout, Oncorhynchus mykiss) provide LC₅₀ values to assess environmental hazards. For instance, demeton-S (a structural analog) showed a 96-h LC₅₀ of 620 μg/L in bluegill, highlighting risks to aquatic life . Biodegradation studies using soil microbiota or enzymatic systems (e.g., phosphotriesterases) can identify pathways for detoxification. Immobilization techniques, such as encapsulation in silica matrices, reduce leaching potential .

Q. How do solvent systems and temperature affect the compound’s stability during storage?

- Methodological Answer : Stability is solvent-dependent: non-polar solvents (e.g., hexane) minimize hydrolysis, while polar aprotic solvents (e.g., acetonitrile) accelerate degradation. Arrhenius plots derived from thermal stress tests (40–80°C) reveal activation energies for decomposition. For example, O,O-diethyl phosphorothioates exhibit a half-life reduction of 50% at 60°C in aqueous ethanol . Cryogenic storage (-20°C) under argon is recommended for long-term preservation .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity values: How should researchers reconcile conflicting data?

- Methodological Answer : Variations in toxicity metrics (e.g., LC₅₀) often stem from differences in test organisms, exposure durations, or compound purity. For example, demeton-S toxicity ranged from 560–975 μg/L in fish due to variances in metabolite profiles . Standardizing test protocols (OECD Guidelines) and cross-validating with in vitro assays (e.g., acetylcholinesterase inhibition) improve reproducibility. Meta-analyses using QSAR (quantitative structure-activity relationship) models can resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。